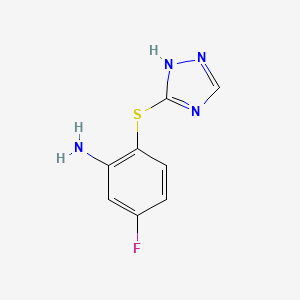

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Description

Properties

IUPAC Name |

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVGDMGVVWJTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)SC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

exploring the chemical space of substituted aminophenyl triazoles

An In-depth Technical Guide to the Chemical Space of Substituted Aminophenyl Triazoles for Drug Discovery Professionals

Foreword: The Enduring Potential of the Triazole Scaffold

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in a multitude of clinically significant drugs due to their favorable metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1][2][3][4][5] The aminophenyl substituent further enhances the potential for molecular interactions and provides a versatile handle for synthetic diversification. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive exploration of the chemical space of substituted aminophenyl triazoles, delving into their synthesis, structure-activity relationships, and biological applications, thereby offering a roadmap for the rational design of novel therapeutics.

I. Navigating the Synthetic Landscape: Crafting the Aminophenyl Triazole Core

The synthetic accessibility of a chemical scaffold is a paramount consideration in drug discovery. Fortunately, a diverse array of synthetic methodologies has been developed for the construction of both 1,2,3- and 1,2,4-aminophenyl triazoles. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Rise of "Click Chemistry": A Gateway to 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction's mild conditions, high yields, and tolerance of a wide range of functional groups make it particularly attractive for the creation of compound libraries.

A general workflow for the synthesis of aminophenyl-1,2,3-triazoles via CuAAC is depicted below:

Figure 1: General workflow for the synthesis of substituted aminophenyl 1,2,3-triazoles via CuAAC.

Experimental Protocol: Synthesis of a 4-Substituted-1-(aminophenyl)-1,2,3-triazole

-

Synthesis of the Aryl Azide:

-

Dissolve the corresponding substituted aminobenzene in a suitable solvent (e.g., a mixture of water and HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

Add a solution of sodium azide (NaN₃) dropwise, which will result in the formation of the aryl azide, often as a precipitate.

-

Isolate the aryl azide by filtration and wash with cold water.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the aryl azide and a terminal alkyne in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) followed by a solution of sodium ascorbate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

-

B. Classical Approaches to the 1,2,4-Triazole Isomer

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines, hydrazides, or amidrazones. These methods, while sometimes requiring harsher conditions than CuAAC, offer access to a different and equally valuable region of chemical space.[7][8]

A common and versatile method involves the reaction of an aryl hydrazide with a suitable one-carbon synthon, followed by cyclization. For instance, the reaction of 4-aminobenzohydrazide with carbon disulfide in the presence of a base leads to a 1,3,4-oxadiazole-2-thiol, which can then be reacted with a primary amine to yield the corresponding 4-substituted-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol.

Figure 2: Synthetic pathway to substituted aminophenyl 1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol

-

Synthesis of 4-aminobenzohydrazide:

-

Reflux ethyl-4-aminobenzoate with hydrazine hydrate in ethanol.

-

Cool the reaction mixture to obtain the solid 4-aminobenzohydrazide, which can be purified by recrystallization.

-

-

Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol:

-

Reflux 4-aminobenzohydrazide with carbon disulfide in ethanolic potassium hydroxide.

-

After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter and wash the solid to obtain the oxadiazole-thiol.

-

-

Synthesis of the 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol:

-

Reflux the 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with a substituted primary aryl amine in ethanol.

-

The desired 1,2,4-triazole-3-thiol will precipitate upon cooling and can be purified by recrystallization.

-

II. Deciphering the Code: Structure-Activity Relationships (SAR)

The biological activity of substituted aminophenyl triazoles is exquisitely sensitive to the nature and position of substituents on both the aminophenyl and triazole rings. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.

A. The Influence of Phenyl Ring Substitution

Substituents on the aminophenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target protein.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring has often been associated with enhanced antimicrobial and antifungal activity.[9] This may be due to increased hydrogen bonding potential or altered electronic interactions with the active site.

-

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) or methyl (-CH₃) can also contribute to activity, suggesting that a balance of electronic effects is often required for optimal potency. The specific impact of EDGs can be highly target-dependent.

B. The Role of Triazole Ring Substituents

The substituents on the triazole ring play a pivotal role in defining the compound's biological profile.

-

Aryl and Heteroaryl Groups: The introduction of various aryl or heteroaryl moieties at the 4-position of the 1,2,4-triazole ring has been a fruitful strategy for developing potent antimicrobial agents. The nature of these rings and their substituents can significantly impact the overall shape and electronic distribution of the molecule.

-

Thiol and Thioether Derivatives: The 1,2,4-triazole-3-thiol core is a common feature in many biologically active compounds. Alkylation of the thiol group to form thioethers provides an avenue for further diversification and has been shown to modulate activity.[10]

C. Quantitative Insights into Biological Activity

The following tables summarize the biological activities of representative substituted aminophenyl triazoles against various pathogens and cancer cell lines.

Table 1: Antibacterial and Antifungal Activity of Selected Aminophenyl Triazoles

| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Triazole Ring) | Organism | MIC (µg/mL) | Reference |

| 1a | 4-Cl | 2,4-dichlorobenzyl | S. aureus | 12.5 | [9] |

| 1b | 4-NO₂ | 4-bromobenzyl | E. coli | 25 | [9] |

| 2a | H | 4-chlorophenyl | A. niger | 50 | |

| 2b | 4-NO₂ | 2-nitrophenyl | C. albicans | 25 |

Table 2: Anticancer Activity of Selected Aminophenyl Triazoles

| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Triazole Ring) | Cell Line | IC₅₀ (µM) | Reference |

| 3a | H | Thieno[3,2-d]pyrimidin-4(3H)-one | HepG2 | 17.69 | [11] |

| 3b | H | Thieno[3,2-d]pyrimidin-4(3H)-one | MCF7 | 17.69 | [11] |

| 4a | H | Amino acid conjugate | MCF7 | <10 | [12] |

| 4b | H | Amino acid conjugate | HepG2 | <10 | [12] |

III. In the Lab: Key Experimental Protocols

The evaluation of novel aminophenyl triazole derivatives necessitates robust and reproducible biological assays. The following protocols provide a general framework for assessing antimicrobial and anticancer activity.

A. Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum:

-

Culture the test microorganism (bacteria or fungi) in a suitable broth medium overnight at the optimal temperature.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

-

Serial Dilution of Test Compounds:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (medium with inoculum) and negative (medium only) controls.

-

Incubate the plate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

B. In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation of IC₅₀:

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

IV. Visualizing the Connections: Pathways and Workflows

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Accelerating Kinase Inhibitor Discovery: An Integrated Screening Workflow for 1,2,3-Triazole Scaffolds

Abstract

The 1,2,3-triazole moiety has emerged as a privileged scaffold in kinase inhibitor design due to its ability to mimic the purine ring of ATP, its metabolic stability, and the synthetic accessibility provided by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the rigidity of the triazole linker and its distinct electronic properties require a rigorous screening cascade to differentiate true orthosteric binders from non-specific aggregators. This application note details a validated three-stage workflow—Biochemical (ADP-Glo™) , Biophysical (SPR) , and Cellular (NanoBRET™) —designed to screen triazole-based libraries with high fidelity.

Phase 1: Library Design & Structural Rationale

Before screening, it is critical to understand the structural role of the triazole. In kinase inhibitors, the 1,2,3-triazole ring often functions as a bioisostere of an amide bond or functions directly as the hinge-binding motif, interacting with the kinase ATP-binding pocket via hydrogen bonding (specifically N2 and N3 atoms).

Key Design Consideration:

-

The "Click" Scar: While CuAAC allows rapid library synthesis, the resulting triazole is a rigid linker. Ensure your library design accounts for the specific steric constraints of the target kinase's gatekeeper residue.

Phase 2: Primary Screening (Biochemical)

Method: ADP-Glo™ Kinase Assay (Promega) Objective: High-Throughput Screening (HTS) to determine IC50.

Rationale

We utilize the ADP-Glo™ platform because it measures the universal product of the kinase reaction (ADP) rather than a specific substrate phosphorylation event. This is crucial for triazole libraries, which may be tested against a panel of diverse kinases (e.g., EGFR, CDK2, MET) where substrate availability varies.

Protocol: ADP-Glo™ HTS Workflow

Reagents:

-

Kinase Enzyme System (Target specific)

-

Ultrapure ATP (10 mM stock)

-

ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP)[1][2]

-

Kinase Detection Reagent (converts generated ADP to ATP

Luciferase)[1][2][3][4]

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare triazole compounds in 100% DMSO via acoustic dispensing (e.g., Echo® Liquid Handler) into 384-well white, low-volume plates.

-

Critical: Final DMSO concentration must remain <1% to prevent enzyme denaturation.

-

-

Enzyme Reaction (5 µL):

-

Add 2 µL of Kinase/Substrate master mix.

-

Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

-

Add 2 µL of ATP (at

concentration for the specific kinase). -

Incubate for 60 minutes at RT.

-

-

ADP-Glo™ Reaction (5 µL):

-

Add 5 µL of ADP-Glo™ Reagent.

-

Incubate 40 minutes at RT. (Stops kinase, burns excess ATP).

-

-

Detection (10 µL):

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate 30 minutes.

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Data Validation:

Calculate the Z-factor (

Phase 3: Biophysical Validation (Kinetics)

Method: Surface Plasmon Resonance (SPR) (e.g., Biacore™ or Octet®)

Objective: Determine Binding Kinetics (

Rationale

Triazole inhibitors often exhibit unique kinetic profiles. A compound might have a moderate IC50 but a long residence time (slow

Protocol: Single-Cycle Kinetics

-

Immobilization:

-

Immobilize the target Kinase (ligand) onto a CM5 sensor chip using standard Amine Coupling.

-

Target Level: Aim for low density (approx. 2000 RU) to minimize mass transport limitations.

-

-

Analyte Injection:

-

Prepare a 5-point concentration series of the Triazole hit (e.g., 0.1 µM to 10 µM).

-

Inject in increasing concentrations without regeneration between injections (Single-Cycle).

-

-

Analysis:

-

Fit data to a 1:1 Langmuir binding model.

-

Pass Criteria:

value < 10% of

-

Phase 4: Cellular Target Engagement

Method: NanoBRET™ Target Engagement (TE) Assay Objective: Quantify intracellular affinity and permeability.

Rationale

A triazole compound may be potent biochemically but fail to penetrate the cell membrane or be pumped out by transporters. NanoBRET™ measures the displacement of a fluorescent tracer by your compound inside a live cell, providing a true intracellular

Protocol: NanoBRET™ TE[5][6][7][8][9]

-

Transfection (Day 1):

-

Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

-

Plate cells into 96-well format (20,000 cells/well).

-

-

Tracer & Inhibitor Addition (Day 2):

-

Remove media and replace with Opti-MEM containing the NanoBRET™ Tracer (at determined

concentration). -

Add the Triazole test compound (serially diluted).

-

Add the NanoLuc® Substrate.[5]

-

-

Measurement:

-

Incubate for 2 hours at 37°C.

-

Measure BRET signal (Donor emission 460nm; Acceptor emission 618nm) on a BRET-compatible reader (e.g., GloMax®).

-

-

Calculation:

-

Calculate the milliBRET ratio (mBRET).

-

Plot mBRET vs. [Compound] to determine intracellular affinity.

-

Workflow Visualization

The following diagram illustrates the integrated screening cascade, moving from the chemical library to cellular validation.

Figure 1: The funnel-based screening cascade filters triazole compounds from raw synthesis to validated cellular leads.

Mechanism of Action: NanoBRET™

Understanding the competition assay is vital for interpreting Phase 3 results.

Figure 2: In the NanoBRET™ assay, the Triazole inhibitor competes with the Tracer. A decrease in BRET signal confirms the inhibitor has entered the cell and bound the kinase.

Data Summary & Interpretation

When analyzing your triazole library, organize data to identify "Discrepancy Compounds"—those with high biochemical potency but low cellular activity (permeability issues).

| Compound ID | Structure Note | ADP-Glo IC50 (nM) | SPR | Residence Time (min) | NanoBRET IC50 (nM) | Permeability Score |

| TZ-001 | 1,4-disubstituted | 15 | 18 | 2.5 | >10,000 | Poor |

| TZ-002 | 1,5-disubstituted | 450 | 480 | 1.1 | 600 | Good |

| TZ-003 | Fluorinated linker | 8 | 5 | 14.2 | 12 | Excellent |

-

TZ-001: Potent enzyme inhibitor but fails to enter the cell. Re-design lipophilicity.

-

TZ-003: The ideal lead. High potency, long residence time (slow off-rate), and excellent cellular engagement.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual (TM313). Link

-

Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[6][7] Nature Communications, 6, 10091. Link

-

Reaction Biology. (2024). Surface Plasmon Resonance (SPR) Kinase Assays.[8] Link

-

Matin, A., et al. (2022).[9] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9. Link

Sources

- 1. promega.com [promega.com]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 3. ADP-Glo™ Kinase Assay [promega.jp]

- 4. promega.com [promega.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]

- 7. NanoBRET® TE Intracellular Kinase Assays [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

Application Notes & Protocols: Molecular Docking Studies of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline in molecular docking studies. This document outlines the scientific rationale, detailed protocols for ligand and protein preparation, docking execution, and in-depth analysis of the results. By integrating established computational methodologies with the specific chemical properties of the title compound, this guide aims to facilitate the exploration of its therapeutic potential through structure-based drug design.

Introduction: The Scientific Rationale

The strategic use of specific molecular scaffolds is a cornerstone of modern medicinal chemistry. The compound this compound incorporates several key features that make it a compelling candidate for drug discovery and, consequently, for molecular docking studies.

-

The Triazole Moiety : Triazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The five-membered ring with three nitrogen atoms can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.[2][4]

-

The Fluoro Substituent : The inclusion of a fluorine atom is a well-established strategy in drug design.[5][6] Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties.[7][8] It can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity through electrostatic interactions, and modulate lipophilicity to improve cell permeability.[5][9]

-

The Aniline Scaffold : The aniline group provides a versatile platform for further chemical modification and can also engage in important interactions within a protein's binding pocket.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[10][12] This in silico approach allows for the rapid screening of virtual compound libraries and provides insights into the molecular basis of ligand-target interactions, thereby guiding the design of more potent and selective drug candidates.[13][14]

This guide will walk you through a robust workflow for conducting molecular docking studies with this compound, from initial setup to the interpretation of results.

Ligand and Protein Preparation: The Foundation of Accurate Docking

The quality of the input structures is paramount for obtaining meaningful docking results.[15] This section details the essential steps for preparing both the ligand and the target protein.

Ligand Preparation Protocol

The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties.

Step-by-Step Ligand Preparation:

-

Obtain 2D Structure : The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases such as PubChem (CID 28412333).[16]

-

Convert to 3D : The 2D structure is then converted to a 3D conformation. This can be done using the same software or dedicated programs like Open Babel.

-

Energy Minimization : The 3D structure should be subjected to energy minimization to obtain a low-energy, stable conformation. This is a crucial step to ensure realistic bond lengths and angles.[17]

-

Assign Partial Charges : Appropriate partial charges need to be assigned to each atom. Common charge models include Gasteiger or AM1-BCC.[18]

-

Define Rotatable Bonds : The rotatable bonds within the ligand should be defined to allow for conformational flexibility during the docking process.[19]

-

Save in Appropriate Format : The prepared ligand should be saved in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina or .mol2.

Protein Preparation Protocol

The target protein structure is typically obtained from the Protein Data Bank (PDB).

Step-by-Step Protein Preparation:

-

Select a Target Protein : The choice of protein target will depend on the therapeutic area of interest. Triazole derivatives have shown activity against a range of targets, including kinases and cytochrome P450 enzymes.[1][20]

-

Download PDB File : Download the crystal structure of the target protein from the RCSB PDB database. It is advisable to choose a high-resolution structure with a co-crystallized ligand if available.[10]

-

Clean the Protein Structure :

-

Add Hydrogen Atoms : Crystal structures often lack hydrogen atoms. These must be added, paying close attention to the correct protonation states of ionizable residues like Histidine, Aspartate, and Glutamate at a physiological pH.[19][21]

-

Assign Partial Charges : Assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.

-

Define the Binding Site : The binding site for docking can be defined in several ways:

-

If a co-crystallized ligand is present, the binding site can be defined as the region around this ligand.[10]

-

If the binding site is unknown, "blind docking" can be performed where the entire protein surface is considered, or pocket prediction algorithms can be used to identify potential binding sites.[10][22]

-

-

Save in Appropriate Format : Save the prepared protein in a format compatible with the docking software (e.g., .pdbqt).

The Molecular Docking Workflow

This section outlines the general workflow for performing a molecular docking experiment. While specific commands may vary between software packages like AutoDock, GOLD, or Glide, the underlying principles remain the same.[11][23]

Workflow Diagram

Caption: A generalized workflow for molecular docking studies.

Grid Generation

Before docking, a grid box must be defined to specify the search space for the ligand within the protein's binding site.[24] The size of the grid box should be large enough to accommodate the ligand in various orientations but not so large that it becomes computationally expensive and reduces docking accuracy.

Running the Docking Simulation

The docking software will now systematically explore different conformations of the ligand within the defined grid box.[10] This involves a search algorithm (e.g., a genetic algorithm) to generate a variety of ligand poses and a scoring function to evaluate the fitness of each pose.[15]

Analysis and Interpretation of Docking Results

Key Metrics for Analysis

| Metric | Description | Interpretation |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy (ΔG). | More negative values indicate stronger predicted binding.[25] |

| Root Mean Square Deviation (RMSD) | The average distance between the atoms of the docked pose and a reference pose (e.g., from a crystal structure). | RMSD values < 2.0 Å are generally considered a good prediction.[12][25] |

| Intermolecular Interactions | The non-covalent interactions between the ligand and the protein. | Includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[25][26] |

| Cluster Analysis | Grouping of similar ligand poses. | The most populated cluster with the lowest binding energy is often considered the most likely binding mode. |

Visualizing Interactions

Visualization software such as PyMOL or UCSF Chimera is essential for inspecting the docked poses and understanding the specific interactions between this compound and the protein.[27] Pay close attention to which amino acid residues are interacting with the triazole ring, the fluoro group, and the aniline moiety.

A Self-Validating System: Redocking

To build confidence in your docking protocol, it is highly recommended to perform a redocking experiment if a co-crystallized ligand is available.[10][28] This involves extracting the native ligand, docking it back into the protein, and comparing the predicted pose to the experimental pose. An RMSD value below 2.0 Å between the docked and crystal poses indicates that the docking protocol is reliable.

Advanced Considerations

-

Protein Flexibility : Most standard docking protocols treat the protein as a rigid structure. However, proteins are dynamic. Techniques like ensemble docking (using multiple protein conformations) or induced-fit docking can account for protein flexibility.[29]

-

Solvent Effects : The role of water molecules in the binding site can be critical. Some advanced docking methods can explicitly include key water molecules.[23]

-

Post-Docking Refinement : Molecular dynamics (MD) simulations can be used to refine the docked poses and provide a more accurate estimation of binding free energies.[[“]]

Conclusion

Molecular docking is a powerful computational tool that can provide valuable insights into the potential of this compound as a therapeutic agent. By following the detailed protocols and best practices outlined in these application notes, researchers can generate reliable and reproducible results that can guide further experimental validation and lead optimization efforts. The unique combination of the triazole, fluoro, and aniline moieties in this compound presents a rich landscape for exploring interactions with a variety of biological targets.

References

-

Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). ResearchGate. [Link]

-

How to interpret and analyze molecular docking results? (2024). ResearchGate. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). AIMS Microbiology. [Link]

-

How does one prepare proteins for molecular docking? (2021). Quora. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. (2012). Current Medicinal Chemistry. [Link]

-

Recent researches in triazole compounds as medicinal drugs. (2012). PubMed. [Link]

-

The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]

-

Triazole: A New Perspective in Medicinal Chemistry and Material Science. (2022). ResearchGate. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

-

Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Study of Novel 1, 2, 3-Triazole-Linked Metronidazole. (2024). Advanced Journal of Chemistry, Section A. [Link]

-

Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. (2020). PubMed. [Link]

-

Updates on Drug Designing Approach Through Computational Strategies: a Review. (2023). Journal of Applied Biotechnology Reports. [Link]

-

How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]

-

(PDF) Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors. (2021). ResearchGate. [Link]

-

Session 4: Introduction to in silico docking. ASTAR Computational Resource Centre*. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

-

Protein-ligand docking. Cresset Group. [Link]

-

Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. (2023). MDPI. [Link]

-

Computer-Aided Drug Design Methods. (2015). PMC. [Link]

-

What are the best practices for molecular dynamics simulations in drug design? (2023). Bioinformatics Stack Exchange. [Link]

-

Small Molecule Docking. KBbox. [Link]

-

Drug Design Strategies Computational Techniques and Applications. (2012). Books Gateway. [Link]

-

-

Preparing the protein and ligand for docking. ScotChem. [Link]

-

-

Computational Methods in Drug Discovery. (2012). PMC. [Link]

-

Glide. Schrödinger. [Link]

-

DOCKING TUTORIAL. (2010). Strasbourg Summer School on Chemoinformatics. [Link]

-

Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). MDPI. [Link]

-

AutoDock. The Scripps Research Institute. [Link]

-

Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (2019). ResearchGate. [Link]

-

This compound. PubChemLite. [Link]

-

Molecular docking advice. (2020). Reddit. [Link]

-

(PDF) Best Practices in Docking and Activity Prediction. (2026). ResearchGate. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

5-Fluoro-2-(1,2,4-triazol-4-yl)aniline. PubChem. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KBbox: Methods [kbbox.h-its.org]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 16. PubChemLite - this compound (C8H7FN4S) [pubchemlite.lcsb.uni.lu]

- 17. quora.com [quora.com]

- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 20. ijmtlm.org [ijmtlm.org]

- 21. youtube.com [youtube.com]

- 22. reddit.com [reddit.com]

- 23. schrodinger.com [schrodinger.com]

- 24. scotchem.ac.uk [scotchem.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 27. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 28. cresset-group.com [cresset-group.com]

- 29. researchgate.net [researchgate.net]

- 30. consensus.app [consensus.app]

Advanced Cytotoxicity Profiling of Novel Aniline Derivatives: From Metabolic Activation to Cell Death Mechanisms

Abstract

The evaluation of novel aniline derivatives requires a specialized approach due to their unique physicochemical properties and metabolic liabilities. Unlike direct-acting toxins, anilines often act as pro-toxins, requiring bioactivation (typically N-hydroxylation) to exert cytotoxicity. Furthermore, their reductive chemistry can interfere with standard colorimetric assays (e.g., MTT). This Application Note outlines a robust, multi-parametric workflow using metabolically competent models (HepaRG™) and interference-free endpoints (ATP luminescence) to accurately assess the safety profile of aniline-based candidates.

Part 1: Experimental Design & Model Selection

The Metabolic Conundrum

Standard cell lines like CHO or HEK293 lack the Cytochrome P450 (CYP450) enzymes necessary to metabolize anilines into their toxic intermediates (N-hydroxylamines and quinone imines). Using these lines often yields false negatives (high IC50s) because the parent compound is relatively inert.

Recommendation: Utilize HepaRG™ cells or Primary Human Hepatocytes (PHH) . HepaRG cells maintain basal levels of CYP1A2, CYP2C9, and CYP3A4 comparable to PHH, unlike HepG2 which has negligible CYP activity.

Comparison of In Vitro Models

| Feature | HepG2 | HepaRG™ | Primary Hepatocytes (PHH) | Suitability for Anilines |

| CYP Expression | Very Low / Absent | Moderate to High (Inducible) | High (Variable by donor) | HepaRG is the scalable gold standard. |

| Metabolic Stability | High | High (differentiated state) | Low (dedifferentiate rapidly) | PHH is best for <24h; HepaRG for >24h. |

| Cost/Throughput | Low Cost / High Throughput | Moderate Cost | High Cost | HepaRG balances cost/relevance. |

| Transporter Activity | Low | Functional (NTCP, BSEP) | Functional | Critical for intracellular accumulation. |

Part 2: Visualizing the Toxicity Pathway

Aniline toxicity is a cascade event. The compound itself is often not the killer; the electrophilic metabolites generated by the liver are.

Figure 1: Mechanism of Aniline Cytotoxicity. Note that toxicity is driven by the N-hydroxylamine metabolite and subsequent ROS generation, necessitating metabolically active cell models.

Part 3: Protocols and Methodologies

Protocol A: Sample Preparation (Solubility Control)

Anilines are prone to oxidation and precipitation.

-

Vehicle: Dissolve stock in 100% DMSO.

-

Solubility Check: Perform a visual inspection at 1000x concentration. If precipitate forms, sonicate at 37°C.

-

Working Solution: Dilute to 2x final concentration in culture media immediately before use.

-

Final DMSO: Ensure final well concentration is ≤ 0.5% (v/v) to avoid solvent toxicity masking compound effects.

Protocol B: Primary Cytotoxicity Screen (ATP Luminescence)

Why not MTT? Aniline derivatives (and their metabolites) can chemically reduce tetrazolium salts (MTT/MTS), causing a false increase in absorbance signals (false negative toxicity). ATP assays rely on luciferase, which is less prone to this redox interference.

Materials:

-

Differentiated HepaRG™ cells.

-

CellTiter-Glo® or equivalent ATP reagent.

-

White-walled 96-well plates (to maximize signal reflection).

Workflow:

-

Seeding: Seed HepaRG cells at 10,000 cells/well in 100 µL media. Allow attachment for 24 hours.

-

Treatment: Remove spent media. Add 100 µL of fresh media containing serial dilutions of the aniline derivative (e.g., 0.1 µM to 100 µM).

-

Controls:

-

Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO2.

-

Detection: Equilibrate plate to RT (30 min). Add 100 µL ATP reagent. Shake for 2 min (orbital). Read Luminescence.

Protocol C: Mechanistic Profiling (ROS Detection)

Since anilines induce methemoglobinemia-like oxidative stress, quantifying ROS is vital.

Method: Flow Cytometry with H2DCFDA.

-

Probe Loading: Wash treated cells with PBS. Incubate with 5 µM H2DCFDA in serum-free media for 30 min at 37°C.

-

Recovery: Wash once and recover in complete media for 15 min.

-

Harvest: Trypsinize cells, resuspend in cold PBS + 1% BSA.

-

Analysis: Measure fluorescence (Ex/Em: 495/529 nm) on a flow cytometer.

-

Gating: Gate on live cells (FSC/SSC) to exclude debris. Shift in FL1 channel indicates oxidative stress.

Part 4: Experimental Workflow Diagram

Figure 2: Integrated Workflow for Aniline Derivative Assessment. The path splits based on primary viability data to determine mode of action.

Part 5: Data Analysis & Regulatory Context

Calculating IC50

Plot Relative Luminescence Units (RLU) vs. Log(Concentration). Fit data using a four-parameter logistic (4PL) regression:

-

Validity Criteria: The "No Cell" control RLU should be < 1% of the Vehicle Control RLU. If higher, the compound interferes with luciferase; switch to a protease-viability marker (GF-AFC).

Regulatory Extrapolation (OECD 129)

In vitro cytotoxicity data can estimate the starting dose for in vivo acute oral toxicity tests, reducing animal usage.[4]

-

Formula:

[4] -

Application: Use the calculated IC50 from the HepaRG ATP assay to predict the LD50 range for subsequent rodent studies (if required).

References

-

OECD. (2010).[4] Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (No. 129).[4][5] OECD Series on Testing and Assessment.[4] [Link][4]

-

Guillouzo, A., et al. (2007). The human hepatoma HepaRG cells: A highly differentiated model for studies of liver metabolism and toxicity of xenobiotics. Drug Metabolism Reviews. [Link]

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Focus on Aniline bioactivation). [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays.[6][4][7][8][9][10] Assay Guidance Manual [Internet].[7] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wang, A., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.[11][6] International Journal of Molecular Sciences. [Link]

Sources

- 1. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jrfglobal.com [jrfglobal.com]

- 5. abich.ca [abich.ca]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 11. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfanyl-Aniline Coupling

Status: Operational Current Version: 2.4 (Updated for Photoredox & High-Throughput Protocols) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Method Selection

"Sulfanyl-aniline coupling" typically refers to the formation of a Carbon-Sulfur (C–S) bond involving an aniline derivative. This can be achieved via two distinct mechanistic pathways depending on your starting materials.[1] Select the workflow below that matches your substrate profile to access the correct troubleshooting module.

Workflow Selector: Which reaction are you running?

Figure 1: Decision matrix for selecting the optimal synthetic strategy based on available starting materials.

Module A: Metal-Catalyzed Cross-Coupling (The "Poisoning" Problem)

Context: Coupling an aryl halide (bearing an amine) with a thiol, or an aminothiol with an aryl halide. Primary Challenge: Catalyst deactivation. Sulfur is a potent ligand that binds irreversibly to Pd/Cu sites, forming resting states that shut down the catalytic cycle.

Troubleshooting Guide: Palladium Catalysis (Buchwald-Hartwig Type)

Q: The reaction stalls after 10% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing thiolate bridging . In the catalytic cycle, the oxidative addition complex (L₂Pd(Ar)X) reacts with the thiol. If the reductive elimination is slow, the palladium species dimerize via sulfur bridges, becoming catalytically silent.

Corrective Protocol:

-

Ligand Switch: Move to ligands with high steric bulk and wide bite angles to prevent dimerization.

-

Recommended: Josiphos (CyPF-tBu), Xantphos, or bulky biaryl phosphines (BrettPhos).

-

-

Pre-catalyst Strategy: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand in situ if poisoning is severe. Use oxidative-addition precatalysts (e.g., Pd-G3 or Pd-G4 sources) to ensure the active species enters the cycle immediately.

-

Order of Addition:

-

Incorrect: Mixing Pd, Ligand, and Thiol immediately.

-

Correct: Pre-stir Pd and Ligand for 30 mins. Add Aryl Halide. Slowly add the Thiol (syringe pump) to keep the concentration of free thiol low relative to the catalyst.

-

Q: I am seeing significant disulfide (R-S-S-R) formation instead of the product. A: This is oxidative homocoupling, often catalyzed by trace metals in the presence of oxygen.

Corrective Protocol:

-

Degassing: Sparging with

is insufficient. Use freeze-pump-thaw cycles (x3) for the solvent. -

Reductant Additive: Add 10-20 mol% of Zinc dust or Formate salts . This helps reduce any formed disulfide back to the thiolate in situ, allowing it to re-enter the cross-coupling cycle.

Data: Ligand Performance in High-N/S-Content Couplings

| Ligand Class | Representative | Performance | Mechanism of Action |

| Bisphosphines | Xantphos | ⭐⭐⭐⭐ | Wide bite angle accelerates reductive elimination. |

| Ferrocenyl | Josiphos (CyPF-tBu) | ⭐⭐⭐⭐⭐ | Extreme steric bulk prevents Pd-S-Pd bridging. |

| Biaryl | BrettPhos | ⭐⭐⭐ | Good, but susceptible to displacement by high conc. thiols.[1][2][3] |

| Bipyridines | dtbbpy | ⭐⭐ | Better suited for Ni/Photoredox (see Module C). |

Module B: Direct C-H Sulfenylation (Regioselectivity)

Context: Reacting a native aniline with a disulfide or sulfonyl hydrazide to install a sulfur group on the ring.

Primary Challenge:

Troubleshooting Guide

Q: The sulfur is attaching to the Nitrogen (Sulfenamide formation) instead of the Carbon ring.

A: Aniline nitrogens are hard nucleophiles. Under basic conditions,

Corrective Protocol:

-

Acid Catalysis: Switch from basic to acidic conditions (e.g., p-TsOH or Lewis Acids like

). This protonates the amine (deactivating it as a nucleophile) while activating the disulfide electrophile for Friedel-Crafts type attack. -

Temperature:

-sulfenylation is often reversible. Heating the reaction (>80°C) can drive the rearrangement to the thermodynamic para-isomer.

Q: How do I force Ortho-selectivity? A: Use a Directing Group (DG) approach.

-

Protocol: Convert the aniline to an amide or urea (e.g., pivalamide). Use a Cu(II) catalyst.[4][5] The carbonyl oxygen coordinates with Copper, directing the sulfur electrophile to the ortho position via a 6-membered metallacycle intermediate.

Module C: The Modern Approach (Ni-Photoredox)

Context: Using light and Nickel catalysis to couple aryl halides with thiols under mild conditions. This is the "Green" standard for pharmaceutical intermediates.

Mechanism & Troubleshooting

This method utilizes a dual catalytic cycle: a Photocatalyst (Ir or Organic) generates radicals, and a Ni catalyst forms the bond.

Figure 2: Simplified Dual Ni/Photoredox Cycle. Note that Ni(I) is the key intermediate that must be stabilized.

Q: The reaction works on 50mg scale but fails at 1g. Why? A: Beer-Lambert Law attenuation.[6] The light cannot penetrate the larger volume of the reaction mixture.

-

Fix: Use a flow reactor or increase surface area (flat vessels). Do not simply use a larger round-bottom flask.

Q: What is the role of the base in Ni-photoredox? A: The base deprotonates the thiol. However, in Ni-catalysis, amine bases (like pyridine or DBU) can also act as ligands for Nickel, altering its redox potential.

-

Recommendation: If using Ni/Bipyridine, use inorganic bases (

) to avoid ligand displacement. If using soluble organic bases, ensure they are sterically hindered (e.g., 2,6-lutidine).

References & Authority

-

Pd-Catalyzed C-S Coupling Mechanisms:

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. J. Am. Chem. Soc.

-

-

Ni-Photoredox C-S Coupling:

-

Qin, Y., et al. (2021).[7] Photoredox Nickel-Catalyzed C-S Cross-Coupling: Mechanism, Kinetics, and Generalization. J. Am. Chem. Soc.

-

-

Copper-Catalyzed Regioselective Sulfenylation:

-

Daugulis, O., et al. (2012).[4] Copper-Promoted ortho-C–H Sulfenylation of Benzoic Acid Derivatives.

-

-

Disulfide Management in Coupling:

-

Kou, M., et al. (2022).[8] Copper-Catalyzed Sulfinyl Cross-Coupling Reaction. Org. Lett.

-

Sources

- 1. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoredox Nickel-Catalyzed C-S Cross-Coupling: Mechanism, Kinetics, and Generalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]

troubleshooting low yield in the synthesis of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Topic: Troubleshooting Low Yield in the Synthesis of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Status: Active Ticket ID: CHEM-SUP-2024-05F Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of This compound . This scaffold is a critical intermediate in the synthesis of c-Met kinase inhibitors and other heterocyclic pharmaceuticals.

The synthesis typically involves two critical stages:

-

S_NAr Coupling: Reaction of 2,5-difluoronitrobenzene with 1H-1,2,4-triazole-3-thiol.

-

Chemoselective Reduction: Conversion of the nitro group to an aniline in the presence of a sulfur linker and a fluorine atom.

Our analysis suggests your yield loss stems from three specific failure points: Regiochemical scrambling (N- vs. S-alkylation) , Catalyst poisoning during hydrogenation , or Isoelectric loss during workup .

Module 1: The Coupling Reaction (S_NAr)

Q: My LC-MS shows two peaks with the same mass during the coupling step. Why is my desired product yield low?

A: You are likely observing N-alkylation competition.

The Mechanism: 1H-1,2,4-triazole-3-thiol is an ambident nucleophile . It exists in tautomeric equilibrium between the thiol and thione forms. Under basic conditions, the anion can attack the electrophile (2,5-difluoronitrobenzene) via the Sulfur atom (desired S-alkylation) or the Nitrogen atoms (undesired N-alkylation).

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Base Selection | Use K₂CO₃ (Potassium Carbonate) | Stronger bases (NaH) often promote N-alkylation by creating a "naked" nitrogen anion. K₂CO₃ in polar aprotic solvents favors the softer nucleophile (Sulfur) via HSAB (Hard-Soft Acid-Base) theory. |

| Solvent | DMF or DMSO | These polar aprotic solvents solvate the cation (K+), leaving the thiolate anion free to react. Avoid protic solvents (EtOH) during this step as they can solvate the anion and reduce nucleophilicity. |

| Temperature | Control at 60–80°C | Higher temperatures (>100°C) increase the entropy of the system and often favor the thermodynamic N-alkylated byproduct or polymerization. |

| Stoichiometry | 1.1 eq Thiol : 1.0 eq Ar-F | A slight excess of the thiol ensures complete consumption of the fluoronitrobenzene. |

Validation Experiment: Run a crude NMR.

-

S-Alkylated (Desired): The triazole ring protons typically appear as a distinct singlet around

8.5 ppm (depending on solvent). -

N-Alkylated (Undesired): Often shows a shift in the triazole protons and a different splitting pattern if the symmetry is broken.

Module 2: The Reduction Step

Q: The reaction stalls when I use H₂/Pd-C, or I lose the fluorine atom. How do I reduce the nitro group safely?

A: Sulfur is poisoning your Palladium catalyst, or the conditions are causing hydrodefluorination.

The Problem:

-

Catalyst Poisoning: The thioether (sulfide) linkage in your molecule binds irreversibly to the active sites of Palladium (Pd) and Platinum (Pt) catalysts, halting the catalytic cycle.

-

Defluorination: Even if the reaction proceeds, standard hydrogenation conditions often cleave aromatic Carbon-Fluorine bonds (hydrodehalogenation).

The Solution: Chemical Reduction (The "Bechamp" or Dithionite Route)

Switch to a chemical reduction method that is tolerant of sulfur and halogens.

Recommended Protocol (Fe/NH₄Cl):

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

-

Solvent: Ethanol/Water (3:1 ratio).

-

Procedure:

-

Dissolve substrate in EtOH/H₂O.

-

Add NH₄Cl and Fe powder.

-

Heat to reflux (approx. 70-80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

-

Monitor by TLC/LC-MS (usually complete in 2-4 hours).

-

-

Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

Alternative (Sodium Dithionite): If metal waste is a concern, use Sodium Dithionite (Na₂S₂O₄) in THF/Water. This is a very mild method that preserves halides.

Module 3: Isolation & Purification

Q: I see the product in the reaction mixture, but I lose it during the aqueous workup. Where did it go?

A: Your product is amphoteric; you are likely washing it away in the aqueous phase.

The Chemistry: The product contains:

-

Aniline: Weakly basic (

). -

Triazole: Weakly acidic/basic depending on tautomer (

).

If you extract with strong acid (HCl), the aniline protonates, and the molecule stays in the water. If you extract with strong base (NaOH), the triazole NH can deprotonate, forming a water-soluble salt.

Optimization Guide:

-

pH Control: Adjust the aqueous layer to pH 7–8 before extraction. This ensures the molecule is in its neutral, organic-soluble form.

-

Solvent: Use Ethyl Acetate or THF/DCM mixtures. The product has poor solubility in pure hexanes or ether.

-

Salting Out: Saturate the aqueous phase with NaCl (brine) to force the organic product into the organic layer.

Visualizing the Pathway & Troubleshooting

The following diagram illustrates the reaction logic and decision nodes for troubleshooting.

Caption: Figure 1. Troubleshooting logic flow for the synthesis of this compound, highlighting critical failure points in regioselectivity and reduction.

References

-

Regioselectivity in Triazole Alkylation: Al-Soud, Y. A., et al.[1][2] "Synthesis and properties of new substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 2004. (Discusses the S- vs N-alkylation competition and base effects).

-

Reduction of Nitro Compounds with Sulfides (Zinin Reduction): Porter, H. K.[3] "The Zinin Reduction of Nitroarenes."[3] Organic Reactions, 1973. (Foundational text on reducing nitro groups in the presence of sulfur).

-

Iron-Mediated Reduction Protocols: Sigma-Aldrich Technical Bulletin. "Reduction of Nitro Compounds - Common Conditions."[4] (Validates the Fe/NH4Cl method for sensitive substrates).

-

Target Molecule Data: MolDB Compound Entry. "5-Fluoro-2-(1h-1,2,4-triazol-1-yl)aniline / CAS 869942-02-9."[5] (Provides physical property data for the target and isomers).[6][7][8]

Sources

- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 2. figshare.com [figshare.com]

- 3. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. 869942-02-9 | 5-Fluoro-2-(1h-1,2,4-triazol-1-yl)aniline - Moldb [moldb.com]

- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Solubility of Novel Triazole-Based Compounds for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of novel triazole-based compounds in biological assays. Inconsistent or inaccurate assay results are often linked to a compound's low solubility, which can lead to underestimated activity, variable data, and incorrect structure-activity relationships (SAR).[1] This resource is designed to provide you with the expertise and practical protocols to overcome these hurdles and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do many of my novel triazole-based compounds exhibit poor aqueous solubility?

A1: The inherent chemical structure of many triazole derivatives contributes to their low water solubility. The triazole ring itself is polar and can participate in hydrogen bonding.[2][3][4] However, the substituents attached to the triazole core, which are often aromatic and hydrophobic to achieve desired biological activity, can dominate the molecule's overall physicochemical properties.[5] Large aromatic systems, in particular, increase molecular hydrophobicity, leading to poor water solubility.[5] This is a common challenge in drug discovery, where a significant percentage of new chemical entities are poorly water-soluble.[6][7]

Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments.

-

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[8][9] This is the "true" solubility of the most stable crystalline form of the compound.

-

Kinetic solubility , on the other hand, is the concentration of a compound when it first precipitates from a solution that was prepared by adding a concentrated stock (usually in an organic solvent like DMSO) to an aqueous buffer.[9][10]

For most in vitro biological assays, kinetic solubility is the more relevant parameter .[9][10] This is because compounds are typically introduced to the assay medium from a concentrated DMSO stock, and the experiment is often run before true thermodynamic equilibrium is reached.[10] Low kinetic solubility can lead to compound precipitation in the assay plate, resulting in an actual concentration that is much lower than the intended concentration.[11]

Q3: How can I quickly assess the solubility of my triazole compounds before starting a large-scale screen?

A3: Early assessment of solubility can save significant time and resources.[12] A simple and rapid method is a nephelometric or turbidimetric assay .[13] In this high-throughput method, a dilution series of your compound (from a DMSO stock) is added to an aqueous buffer in a microplate. The onset of precipitation is detected by an increase in light scattering (turbidity).[13] This provides a quick rank-ordering of compounds by their kinetic solubility. For more quantitative data, high-performance liquid chromatography (HPLC) can be used to measure the concentration of the compound in the supernatant after centrifugation of a saturated solution.[8][13]

Troubleshooting Guides

Issue 1: My compound precipitates out of solution upon dilution into the aqueous assay buffer.

This is a classic sign of poor kinetic solubility and is a frequent problem in high-throughput screening (HTS).[11][14]

-

"Shock" Precipitation: Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can cause the compound to crash out of solution before it has a chance to disperse.[14]

-

Solution: Step-wise or Serial Dilution. Instead of a direct large dilution, perform an intermediate dilution in a small volume of the assay buffer. Mix thoroughly, and then add this to the final assay volume.[14] This gradual change in solvent composition can help keep the compound in solution.

-

-

Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay medium is usually kept low (typically <1%) to avoid off-target effects on the biological system. This low final concentration may not be sufficient to maintain the solubility of your compound.

-

Solution: Optimize DMSO Concentration. While keeping the final concentration as low as possible, you might test if a slightly higher, yet biologically tolerated, DMSO concentration (e.g., 0.5% vs. 0.1%) improves solubility. Be sure to include appropriate vehicle controls in your experiment.

-

-

Temperature Effects: Assay buffers are often stored refrigerated. Adding a room temperature DMSO stock to a cold buffer can decrease the solubility of some compounds.[14]

-

Solution: Pre-warm Your Assay Buffer. Gently warm your assay buffer to the experimental temperature (e.g., 37°C) before adding your compound stock.[14]

-

Workflow for Systematic Solubility Enhancement of Triazole-Based Compounds

Issue 2: I observe inconsistent results or a lower-than-expected potency for my compound series.

Poor solubility can directly impact the accuracy and reproducibility of your assay data.[1] If a compound precipitates, the actual concentration in solution is unknown and likely lower than the nominal concentration, leading to an apparent decrease in potency (a right-shifted dose-response curve).

Here are several widely-used techniques to improve the solubility of your triazole compounds for biological assays. It is often beneficial to explore these systematically.

For triazole-based compounds with ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the assay buffer can significantly enhance solubility.[15][16][17] The principle is to shift the equilibrium towards the more soluble, ionized form of the compound.[16][18]

-

For weakly acidic drugs: Increasing the pH above the pKa will deprotonate the acidic group, leading to a more soluble anionic form.

-

For weakly basic drugs: Decreasing the pH below the pKa will protonate the basic group, resulting in a more soluble cationic form.

Experimental Protocol: pH-Dependent Solubility Assessment

-

Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

-

Prepare a concentrated stock solution of your triazole compound in 100% DMSO.

-

Add a small aliquot of the DMSO stock to each buffer to achieve the desired final compound concentration and a consistent, low final DMSO concentration (e.g., 1%).

-

Equilibrate the samples for a set period (e.g., 1-2 hours) at the assay temperature.

-

Visually inspect for precipitation.

-

Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[8][13]

| Parameter | Recommendation | Rationale |

| pH Range | pH 4.0 - 9.0 | Covers the physiological range and pKa values of many drug-like molecules. |

| Final DMSO % | ≤ 1% | Minimizes co-solvent effects and potential assay interference.[19] |

| Equilibration Time | 1 - 24 hours | Shorter times for kinetic solubility, longer for thermodynamic.[8][10] |

The use of a co-solvent system, where a water-miscible organic solvent is added to the aqueous buffer, is a common and effective technique.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.

Commonly Used Co-solvents for in vitro Assays:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG), particularly PEG 400 [15]

Experimental Protocol: Co-solvent Solubility Enhancement

-

Prepare your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of ethanol or PEG 400).

-

Add your triazole compound (from a DMSO stock) to each co-solvent/buffer mixture to the desired final concentration.

-

Equilibrate and analyze as described in the pH modification protocol.

-

Important Consideration: Always run a vehicle control with the same concentration of the co-solvent to assess its impact on your biological assay. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[11][20][21] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced solubility and low toxicity.[20][22]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

-

Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1, 5, 10, 20 mM).

-

Add your triazole compound to each cyclodextrin solution.

-

Equilibrate the mixture, allowing time for the inclusion complex to form (this can range from minutes to hours).

-

Assess solubility as previously described.

Workflow for Preparing Compound Solutions for Assays

This technical support guide provides a starting point for addressing solubility challenges with your novel triazole-based compounds. By systematically evaluating and applying these formulation strategies, you can significantly improve the quality and reliability of your biological assay data.

References

- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.

- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.

- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

- Drug Solubility: Importance and Enhancement Techniques. PMC.

- Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.

- Biological assay challenges from compound solubility: strategies for bioassay optimiz

- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Effects of Properties on Biological Assays | Request PDF.

- High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Compound solubility measurements for early drug discovery | Comput

- New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. PMC.

- Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.

- Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.

- Drug solubility: why testing early m

- troubleshooting Compound XAC experiments. Benchchem.

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan | Periodica Polytechnica.

- Solubility Assessment Service.

- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.

- Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. Benchchem.

- Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.

- Synthesis and Biological Screening of Some Novel Triazole Deriv

- The Importance of Solubility for New Drug Molecules.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.

- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic

- Triazole Compounds: Recent Advances in Medicinal Research.

- Reducing the Unintentional Impact of Triazole Fungicides on Aspergillus fumig

- Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development.

- High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Micropl

- How to resolve precipitation issue in H₂S production spectrophotometric assay.

- High-Throughput Solubility.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Reducing the Unintentional Impact of Triazole Fungicides on Aspergillus fumigatus: Are Cyclodextrins a Solution?. Fortune Journals.

- Combined effect of cosolvent and cyclodextrin on solubiliz

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

- Solubility of triazole?.

- Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.

- Recent Developments Towards the Synthesis of Triazole Deriv

- Compound Management for Quantitative High-Throughput Screening. PMC - NIH.

- WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Biological importance and synthesis of 1,2,3-triazole deriv

Sources

- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpbr.in [ijpbr.in]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. raytor.com [raytor.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. jmpas.com [jmpas.com]

- 17. agnopharma.com [agnopharma.com]

- 18. japer.in [japer.in]

- 19. physchem.org.uk [physchem.org.uk]

- 20. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds - Google Patents [patents.google.com]

Technical Support Center: Refinement of Purification Techniques for Fluorinated Aniline Derivatives

Welcome to the Technical Support Center dedicated to the purification of fluorinated aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. The introduction of fluorine into the aniline scaffold significantly alters its physicochemical properties, necessitating a nuanced approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of fluorinated anilines, providing concise and actionable answers grounded in established chemical principles.

Q1: Why is my fluorinated aniline derivative yellow or brown, and how can I remove the color?

A1: Discoloration in aniline derivatives, including fluorinated ones, is typically due to the formation of colored oxidation products and polymers.[1] This degradation can be accelerated by exposure to air and light. While these impurities may not interfere with all subsequent reactions, high-purity applications demand their removal.

Several methods can be employed to decolorize your sample:

-

Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile polymeric impurities and other colored materials.[1]

-

Column Chromatography: Silica gel chromatography can effectively separate the target compound from colored impurities.[1]

-

Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing colored impurities.[1] In some cases, treatment with activated carbon during recrystallization can help adsorb the colored species.[2]

-

Acid-Base Extraction: This technique can be useful for removing impurities with different acid-base properties.[1]

Q2: The presence of a fluorine substituent seems to be affecting my column chromatography separation. Why is this happening and how can I optimize my method?